1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea is a complex organic compound with a unique structure that combines a benzoyl group, a tetrahydroquinoline moiety, and a phenylurea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the benzoyl group: The tetrahydroquinoline core is then subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the phenylurea group: The final step involves the reaction of the benzoylated tetrahydroquinoline with phenyl isocyanate to form the desired phenylurea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl group to a benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Benzyl-substituted tetrahydroquinoline.
Substitution: Various substituted phenylurea derivatives.
Scientific Research Applications
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide
Uniqueness
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c27-22(18-8-3-1-4-9-18)26-15-7-10-17-13-14-20(16-21(17)26)25-23(28)24-19-11-5-2-6-12-19/h1-6,8-9,11-14,16H,7,10,15H2,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULUHASATRUETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.